molecular formula C19H27FN2O B5209439 N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide

N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5209439
M. Wt: 318.4 g/mol
InChI Key: FSWJBWBCOVRRDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs related to N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves complex organic synthesis routes. For example, compounds like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were prepared by labeling their precursors through nitro substitution by the (18)F anion, demonstrating the compound's relevance in PET radioligand development for in vivo quantification of neuropsychiatric disorders (García et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives similar to N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied. X-ray crystallography and computational studies are common methods used to determine the conformation and stereochemistry of these compounds. For instance, structural analyses have provided insights into the conformation of the piperidine ring and the spatial disposition of substituents, which are crucial for their biological activity (Anand et al., 2021).

properties

IUPAC Name

N-cyclohexyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c20-17-8-6-15(7-9-17)14-22-12-10-16(11-13-22)19(23)21-18-4-2-1-3-5-18/h6-9,16,18H,1-5,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWJBWBCOVRRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-1-(4-fluorobenzyl)piperidine-4-carboxamide

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